1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one
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Overview
Description
1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is a complex organic compound with a unique structure. It belongs to the class of cyclohexenones, which are known for their diverse chemical properties and applications. This compound is characterized by a cyclohexene ring substituted with a methyl group and a 2-methylbut-2-en-1-yl group, along with an ethanone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps. One common method includes the alkylation of a cyclohexenone derivative with a suitable alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation and subsequent functionalization steps. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ethanone groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Isoprenol (3-Methylbut-3-en-1-ol): A hemiterpene alcohol with similar structural features but different functional groups.
Prenol (3-Methyl-2-buten-1-ol): Another terpenoid alcohol with a similar backbone but distinct chemical properties.
2-Methyl-2-butene: A related compound used as a free radical scavenger.
Uniqueness: 1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific substitution pattern on the cyclohexene ring and the presence of the ethanone functional group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its similar compounds.
Properties
CAS No. |
62603-33-2 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-[3-methyl-5-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C14H22O/c1-5-10(2)6-13-7-11(3)8-14(9-13)12(4)15/h5,7,13-14H,6,8-9H2,1-4H3 |
InChI Key |
XDXDBFXVVKQDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC1CC(CC(=C1)C)C(=O)C |
Origin of Product |
United States |
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